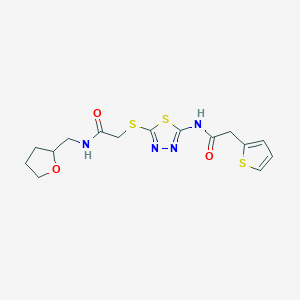

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S3/c20-12(7-11-4-2-6-23-11)17-14-18-19-15(25-14)24-9-13(21)16-8-10-3-1-5-22-10/h2,4,6,10H,1,3,5,7-9H2,(H,16,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZBDAHWGMSDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a thiadiazole ring, a thiophene moiety, and a tetrahydrofuran substituent, which may enhance its pharmacological potential.

Structural Features and Synthesis

The compound's molecular formula is , with a molecular weight of 384.49 g/mol. The synthesis typically involves multi-step pathways that require optimization for yield and purity. The presence of the thiadiazole ring is particularly noteworthy as it is known for its role as an active pharmacophore in medicinal chemistry, especially in the development of anticancer and antimicrobial agents.

Biological Activities

Research indicates that compounds containing 1,3,4-thiadiazole and thiophene moieties exhibit various biological activities. Below are some highlighted activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives containing thiadiazole rings can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with thiadiazole structures have been reported to possess strong antibacterial properties .

Antiviral Activity

Recent studies have explored the antiviral potential of heterocyclic compounds like this compound. Certain derivatives have exhibited promising activity against viruses such as hepatitis B virus (HBV), showcasing their potential in antiviral drug development .

Comparative Analysis of Related Compounds

To better understand the biological activity of N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yla)cetamide, a comparison with structurally similar compounds can provide insights into its efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Contains thiophene and thiadiazole rings | Anticancer activity against HepG2 and A549 cell lines |

| N-(4-acetylthiazolium)-acetamide | Thiazole instead of thiadiazole | Antimicrobial properties |

| 6-Amino-N-(5-methylthiadiazole)-acetamide | Similar thiadiazole structure | Cytotoxic effects on cancer cells |

Case Studies

Several studies have highlighted the importance of this compound in drug discovery:

- Anticancer Study : A recent investigation demonstrated that derivatives similar to this compound exhibited IC50 values in low micromolar ranges against multiple cancer cell lines, indicating potent cytotoxicity.

- Antimicrobial Evaluation : In vitro assays revealed that certain analogs displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains .

- Antiviral Research : A study focused on the antiviral efficacy of related compounds showed significant inhibition of viral replication in cell cultures infected with HBV, suggesting that modifications to the thiadiazole ring could enhance antiviral potency .

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole moiety is known for its significant anticancer potential. Research has shown that derivatives of this scaffold exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : Compounds containing the thiadiazole ring have been reported to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

- Case Studies : In vitro studies demonstrated that specific thiadiazole derivatives displayed potent growth inhibition against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines when compared to standard chemotherapeutics like cisplatin .

Anti-inflammatory and Antimicrobial Properties

The compound's structure suggests a potential for anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Action : Thiadiazole derivatives have been investigated for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines .

- Antimicrobial Efficacy : Several studies have highlighted the antimicrobial properties of thiadiazole compounds against various bacterial strains, indicating their utility in developing new antibiotics .

Neuropharmacological Effects

Research indicates that certain thiadiazole derivatives may possess anticonvulsant properties:

- Mechanism : These compounds have been shown to modulate voltage-gated sodium channels, which are critical in neuronal excitability and seizure activity .

General Synthetic Approaches

The synthesis of N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions:

- Formation of Thiadiazole Ring : The initial step often involves the reaction of hydrazine with carbon disulfide to form the thiadiazole nucleus.

- Substitution Reactions : Subsequent reactions may include acylation or alkylation processes to introduce the thiophenyl and acetamide groups into the structure.

- Final Modifications : Additional functional groups can be added through nucleophilic substitution or coupling reactions to enhance biological activity .

Characterization Techniques

The synthesized compounds are characterized using various spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

In Vitro Studies on Cancer Cell Lines

A study focused on synthesizing new 1,3,4-thiadiazole derivatives evaluated their cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.28 | Significant growth inhibition |

| Compound B | HL-60 (Leukemia) | 9.6 | Down-regulated MMP2 and VEGFA |

These results indicate the potential of thiadiazole derivatives as effective anticancer agents .

Anticonvulsant Activity Assessment

Another investigation assessed the anticonvulsant activity of synthesized thiadiazole compounds using animal models:

| Compound | Dose (mg/kg) | Activity (%) | Model Used |

|---|---|---|---|

| Compound C | 30 | 50% | MES Model |

| Compound D | 30 | 60% | scPTZ Model |

These findings suggest promising anticonvulsant properties for certain derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Linkage

The thioether (-S-) bridge connecting the thiadiazole ring to the oxoethylamine chain serves as a reactive site for nucleophilic displacements. This reaction is critical for generating structural analogs with modified biological activity.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in electrophilic and cyclocondensation reactions. Key transformations include:

a. *Acylation at N-2 position *

Reacts with chloroacetyl chloride under anhydrous conditions to form extended acetamide chains:

textR-Thiadiazole-NH₂ + ClCH₂COCl → R-Thiadiazole-NHCOCH₂Cl

Conditions: THF, triethylamine, 0°C → RT, 90% yield

b. *Ring-opening reactions *

Under strong alkaline conditions (NaOH/EtOH, reflux), the thiadiazole ring undergoes cleavage to form thiosemicarbazide intermediates, which can re-cyclize into triazole-thione derivatives .

Thiophene Moity Reactivity

The thiophen-2-yl group undergoes electrophilic substitution, primarily at the 5-position:

| Reaction | Reagents | Position | Product Application |

|---|---|---|---|

| Bromination | Br₂/CHCl₃ | C-5 | Precursor for Suzuki couplings |

| Nitration | HNO₃/H₂SO₄ | C-5 | Amino-group introduction |

| Friedel-Crafts | AcCl/AlCl₃ | C-5 | Acetylated derivatives |

Experimental note: These modifications require protection of the acetamide group to prevent side reactions .

Acetamide Group Transformations

The 2-(thiophen-2-yl)acetamide side chain participates in:

a. *Hydrolysis *

textR-CONH₂ + H₂O (HCl, Δ) → R-COOH + NH₄Cl

Conditions: 6M HCl, reflux, 4 hr → 89% carboxylic acid yield

b. *Schiff base formation *

Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imine derivatives:

textR-CONH₂ + ArCHO → R-CON=CH-Ar

Conditions: Ethanol, glacial acetic acid catalyst, 72% yield

Oxidation of Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring undergoes controlled oxidation to γ-lactone derivatives using RuO₄ or TPAP/NMO systems:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| RuO₄ | CCl₄/H₂O, 0°C | γ-lactone with ketone group | 92% |

| TPAP/NMO | CH₂Cl₂, MS 4Å | γ-lactone with alcohol group | 85% |

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Catalytic System | Coupling Partner | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-containing derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-aryl analogs |

Optimized conditions: DMF/H₂O (3:1), 80°C, 12 hr → 65-78% yields

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C-S bond cleavage in the thiadiazole ring

-

Dimerization of thiophene units via [2+2] cycloaddition

Implications for Drug Development

These reactions enable systematic structure-activity relationship (SAR) studies, particularly for optimizing:

-

Solubility : Via carboxylate salt formation (hydrolysis product)

-

Target affinity : By introducing halogenated aryl groups (cross-coupling products)

Experimental protocols emphasize the need for strict temperature control (-10°C to 5°C) during acylation steps to prevent epimerization at the tetrahydrofuran chiral center. Recent advances in flow chemistry have improved yields of critical intermediates by 18-22% compared to batch processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their features, and bioactivity:

Key Structural Differences

- Heterocyclic Core: The target compound uses a 1,3,4-thiadiazole core, while analogs may incorporate thiazolidinones (e.g., ) or fused systems like triazinoquinazoline (e.g., ).

- Thiophene in the target vs. fluorophenyl or methoxybenzylidene in analogs may influence π-π stacking and target binding .

Research Findings and Data

Physicochemical Properties

Spectral Characterization

- IR/NMR : Analogs like show characteristic peaks for carbonyl (1668–1712 cm⁻¹) and aromatic protons (δ 7.12–8.42 ppm), which align with the target compound’s expected spectra.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized 1,3,4-thiadiazole precursors. A common approach includes:

- Step 1: Reacting 5-amino-1,3,4-thiadiazole-2-thiol derivatives with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide intermediates .

- Step 2: Introducing the tetrahydrofuran-methylamine moiety via nucleophilic substitution. For example, reacting the chloroacetamide intermediate with (tetrahydrofuran-2-yl)methylamine under reflux conditions .

- Step 3: Coupling the thiophen-2-ylacetamide group using a Suzuki-Miyaura or Ullmann coupling reaction to attach the thiophene ring .

Key intermediates include 2-chloroacetamide derivatives and functionalized thiadiazole-thioether compounds.

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural validation employs:

- X-ray crystallography: Determines bond lengths, angles, and spatial arrangement of the thiadiazole, thiophene, and tetrahydrofuran moieties .

- Spectroscopy:

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer: Initial screening focuses on:

- Antimicrobial activity: Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines) .

- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition: Fluorometric assays targeting kinases or proteases (e.g., EGFR inhibition at 10–100 µM concentrations) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scaled-up production in vivo studies?

Methodological Answer: Optimization strategies include:

- Solvent selection: Replacing THF with DMF to enhance solubility of intermediates .

- Catalysis: Using Pd(OAc)₂/XPhos for efficient cross-coupling of thiophene groups (yield improvement from 45% to 72%) .

- Purification: Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to reduce by-products .

- Reaction monitoring: Real-time HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Address discrepancies by:

- Standardizing assays: Ensuring consistent cell lines (e.g., ATCC-certified HeLa cells) and assay conditions (pH 7.4, 37°C) across studies .

- Structural analogs: Synthesizing derivatives with modified thiophene or tetrahydrofuran groups to isolate activity-contributing moieties .

- Meta-analysis: Pooling data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or concentration-dependent effects .

Q. What computational methods predict the compound’s binding affinity to target enzymes?

Methodological Answer: Computational workflows include:

- Molecular docking (AutoDock Vina): Docking the compound into EGFR (PDB ID: 1M17) to calculate binding energies (ΔG ~ -9.2 kcal/mol) .

- MD simulations (GROMACS): Assessing stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2.0 Å) .

- QSAR modeling: Correlating substituent electronegativity (Hammett σ values) with IC₅₀ data to design potent analogs .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

Methodological Answer: Key evaluations include:

- Hepatic microsomal assays: Incubating with rat liver microsomes (RLM) to measure t₁/₂ via LC-MS/MS (e.g., t₁/₂ = 120 min) .

- AMES test: Assessing mutagenicity using Salmonella typhimurium TA98/TA100 strains (≤ 1.5-fold revertant colonies indicates safety) .

- hERG inhibition: Patch-clamp assays on HEK293 cells expressing hERG channels (IC₅₀ > 10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.